5-(Hex-5-en-1-yl)-3-methylisoxazole
Description
5-(Hex-5-en-1-yl)-3-methylisoxazole is a substituted isoxazole derivative featuring a 3-methyl group and a hex-5-en-1-yl chain at the 5-position of the heterocyclic ring. The hex-5-en-1-yl substituent introduces an alkenyl moiety, which may enhance lipophilicity and influence reactivity compared to shorter alkyl or aromatic substituents.
Properties
CAS No. |
134836-81-0 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
5-hex-5-enyl-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H15NO/c1-3-4-5-6-7-10-8-9(2)11-12-10/h3,8H,1,4-7H2,2H3 |
InChI Key |
OMCWPEBFGXKROJ-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CCCCC=C |
Canonical SMILES |
CC1=NOC(=C1)CCCCC=C |
Synonyms |
Isoxazole, 5-(5-hexenyl)-3-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-(Hex-5-en-1-yl)-3-methylisoxazole with structurally related 3-methylisoxazole derivatives, focusing on substituents, molecular properties, and applications:
Key Observations:
- Substituent Effects: Alkenyl vs. Aryl derivatives exhibit higher melting points due to planar aromatic stacking . Halogenated Chains: Compounds like 41 (3-iodopropyl) show sensitivity to light and storage conditions, suggesting that the hexenyl chain may require similar stabilization .
- Synthetic Methods :
- Biological Activity :
Notes
Data Limitations : Direct data on this compound are absent in the provided evidence; comparisons are extrapolated from structural analogs.
Reactivity Considerations : The hex-5-en-1-yl group’s double bond may confer reactivity (e.g., susceptibility to oxidation or addition reactions) absent in saturated or aryl-substituted analogs.
Applications : While aryl and halogenated derivatives are established intermediates in drug synthesis (e.g., 3f, 3h, 41), the hexenyl compound’s utility in medicinal chemistry requires further investigation .
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